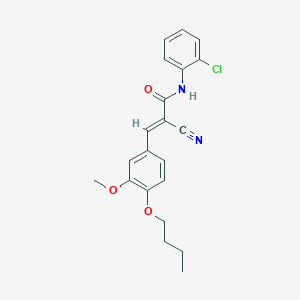
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond This compound features a butoxy and methoxy substituted phenyl ring, a chlorophenyl group, and a cyano group attached to a propenamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide in the presence of a base.
Substitution Reactions: Introduction of the butoxy and methoxy groups on the phenyl ring can be done via nucleophilic substitution reactions.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic addition reaction using a cyanide source.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and butoxy groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology and Medicine
Pharmaceuticals: Potential use in drug design and development due to its structural features.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
作用機序
The mechanism of action of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and aromatic rings could play a role in binding to these targets, while the butoxy and methoxy groups might influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide: Lacks the butoxy group, which could affect its chemical properties and applications.
(2E)-3-(4-butoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide: Lacks the methoxy group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both butoxy and methoxy groups in (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide makes it unique, potentially offering a combination of properties not found in similar compounds. This could include specific solubility, reactivity, and biological activity profiles.
特性
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-4-11-27-19-10-9-15(13-20(19)26-2)12-16(14-23)21(25)24-18-8-6-5-7-17(18)22/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25)/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVVDUMNIOALOL-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














